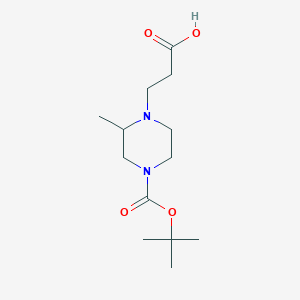
3-(6-Methoxy-2-naphthyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and material science. This compound is structurally characterized by a naphthalene ring substituted with a methoxy group and a propanoic acid moiety. It is often studied for its potential biological activities and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid typically involves a Friedel-Crafts acylation reaction. This process includes the reaction of a naphthalene derivative with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction conditions usually require an anhydrous environment and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties.
Material Science: The compound is used in the development of new polymers and materials with specific properties.
Biological Research: It is investigated for its role in inhibiting certain enzymes and pathways, making it a candidate for antibacterial and antiviral research.
Industrial Applications: The compound is used in the synthesis of various organic compounds and as a building block in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and preventing the formation of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naproxen: A well-known NSAID with a similar structure, used to treat pain and inflammation.
Ketoprofen: Another NSAID with comparable anti-inflammatory properties.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its methoxy group and propanoic acid moiety contribute to its specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C14H12O4 |
|---|---|
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
3-(6-methoxynaphthalen-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C14H12O4/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(15)14(16)17/h2-6,8H,7H2,1H3,(H,16,17) |
InChI-Schlüssel |
KSSCLIRNKMHCQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)



![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)




